molecular formula C10H17N5 B14565156 N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine CAS No. 61655-64-9

N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine

Cat. No.: B14565156
CAS No.: 61655-64-9
M. Wt: 207.28 g/mol
InChI Key: NYDNBNAUYJNKDR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine: is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

CAS No.

61655-64-9

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

N,N-dimethyl-6-piperazin-1-ylpyrazin-2-amine

InChI

InChI=1S/C10H17N5/c1-14(2)9-7-12-8-10(13-9)15-5-3-11-4-6-15/h7-8,11H,3-6H2,1-2H3

InChI Key

NYDNBNAUYJNKDR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CN=C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with piperazine and dimethylamine. The reaction conditions often involve the use of catalysts such as silver carbonate (Ag2CO3) and solvents like water (H2O) to facilitate the cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the pyrazine ring, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

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